molecular formula C13H11NNaO2+ B1629401 Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one CAS No. 5418-36-0

Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one

Cat. No.: B1629401
CAS No.: 5418-36-0
M. Wt: 236.22 g/mol
InChI Key: KZMNIJMAXYPWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one: is a chemical compound known for its unique structure and properties It is characterized by the presence of a sodium ion and a complex organic moiety that includes a hydroxyphenyl group and a methylcyclohexa-dienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 3-methylcyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the hydroxyphenyl group may interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:

    4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.

    3-Methylcyclohexanone: Another precursor used in the synthesis.

    Quinone Derivatives: Products formed from the oxidation of the compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.Na/c1-9-8-12(16)6-7-13(9)14-10-2-4-11(15)5-3-10;/h2-8,15H,1H3;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMNIJMAXYPWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NNaO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00636303
Record name sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-36-0
Record name NSC10444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Reactant of Route 2
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Reactant of Route 3
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Reactant of Route 4
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Reactant of Route 5
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Reactant of Route 6
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.